Thiophene, 2,5-dibutyl-
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Overview
Description
Thiophene, 2,5-dibutyl- is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. This compound is characterized by the presence of two butyl groups attached to the 2 and 5 positions of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2,5-dibutyl-, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications. For Thiophene, 2,5-dibutyl-, the Paal-Knorr synthesis is commonly employed due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,5-dibutyl- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced at the 2 and 5 positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Thiophene, 2,5-dibutyl- can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 2 and 5 positions .
Scientific Research Applications
Thiophene, 2,5-dibutyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a component in drug design due to its aromatic stability and ability to interact with biological targets.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of Thiophene, 2,5-dibutyl- involves its interaction with molecular targets through its aromatic ring and sulfur atom. The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions enable it to modulate biological pathways and exhibit various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2,5-dimethyl-: Similar structure but with methyl groups instead of butyl groups.
Thiophene, 2,5-diphenyl-: Contains phenyl groups at the 2 and 5 positions.
Thiophene, 2,5-dichloro-: Substituted with chlorine atoms at the 2 and 5 positions.
Uniqueness
Thiophene, 2,5-dibutyl- is unique due to the presence of butyl groups, which impart distinct physicochemical properties compared to other thiophene derivatives. The longer alkyl chains can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C12H20S |
---|---|
Molecular Weight |
196.35 g/mol |
IUPAC Name |
2,5-dibutylthiophene |
InChI |
InChI=1S/C12H20S/c1-3-5-7-11-9-10-12(13-11)8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
NHLXPPMDOYFYFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(S1)CCCC |
Origin of Product |
United States |
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